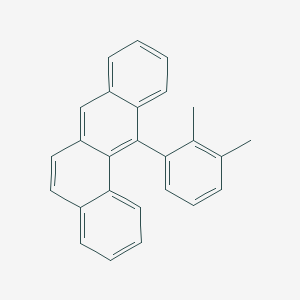
12-(2,3-Dimethylphenyl)tetraphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(2,3-Dimethylphenyl)tetraphene is a derivative of tetraphene, a polycyclic aromatic hydrocarbon. This compound features a tetraphene core substituted with a 2,3-dimethylphenyl group. Tetraphenes are known for their unique structural properties, including a rigid central eight-membered ring formed by ortho-annulation of benzene rings . The substitution with a 2,3-dimethylphenyl group further modifies its chemical and physical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2,3-Dimethylphenyl)tetraphene typically involves the cross-coupling of 2,3-dimethylphenyl derivatives with tetraphene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of bases such as potassium carbonate in solvents like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 12-(2,3-Dimethylphenyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
科学的研究の応用
12-(2,3-Dimethylphenyl)tetraphene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biological assays.
Medicine: Explored for its potential use in drug development and as a probe in diagnostic imaging.
作用機序
The mechanism of action of 12-(2,3-Dimethylphenyl)tetraphene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in electronic applications. In biological systems, it may interact with proteins and nucleic acids, affecting their function and stability .
類似化合物との比較
12-(3,4-Dimethylphenyl)tetraphene: Another dimethyl-substituted tetraphene with different substitution positions, leading to variations in chemical properties.
Tetraphenylethene: Known for its aggregation-induced emission properties, making it useful in luminescent applications.
Uniqueness: 12-(2,3-Dimethylphenyl)tetraphene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .
特性
CAS番号 |
2498-69-3 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC名 |
12-(2,3-dimethylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-17-8-7-13-22(18(17)2)26-24-12-6-4-10-20(24)16-21-15-14-19-9-3-5-11-23(19)25(21)26/h3-16H,1-2H3 |
InChIキー |
KNSUPDMHLAXCCS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















